molecular formula C13H23N3O2 B12938639 N-Heptyl-L-histidine CAS No. 58813-20-0

N-Heptyl-L-histidine

Katalognummer: B12938639
CAS-Nummer: 58813-20-0
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: VPDDTMZEKMEHEB-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid is a chiral compound featuring an imidazole ring, a heptylamino group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the Heptylamino Group: The heptylamino group can be introduced via nucleophilic substitution reactions, where a heptylamine reacts with a suitable leaving group on the imidazole ring.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through the reaction of an appropriate precursor with a carboxylating agent.

Industrial Production Methods

Industrial production methods for (S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.

    Substitution: The heptylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as leaving groups.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of (S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The heptylamino group can interact with biological membranes, affecting cellular processes. The propanoic acid moiety can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid: Unique due to its specific combination of functional groups.

    (S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety.

    (S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)ethanoic acid: Similar structure but with an ethanoic acid moiety.

Uniqueness

(S)-2-(Heptylamino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific combination of an imidazole ring, a heptylamino group, and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

58813-20-0

Molekularformel

C13H23N3O2

Molekulargewicht

253.34 g/mol

IUPAC-Name

(2S)-2-(heptylamino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C13H23N3O2/c1-2-3-4-5-6-7-15-12(13(17)18)8-11-9-14-10-16-11/h9-10,12,15H,2-8H2,1H3,(H,14,16)(H,17,18)/t12-/m0/s1

InChI-Schlüssel

VPDDTMZEKMEHEB-LBPRGKRZSA-N

Isomerische SMILES

CCCCCCCN[C@@H](CC1=CN=CN1)C(=O)O

Kanonische SMILES

CCCCCCCNC(CC1=CN=CN1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.